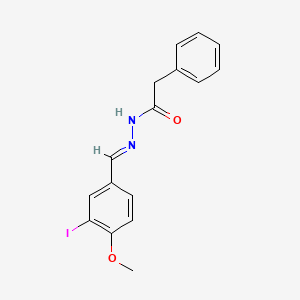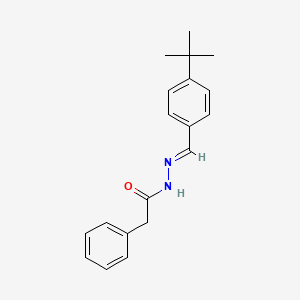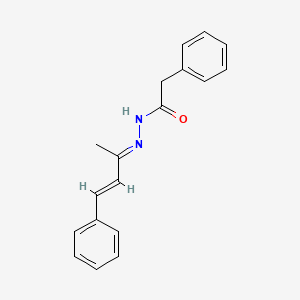
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide
説明
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, commonly known as MPH, is a chemical compound that has been widely used in scientific research due to its unique properties. MPH is a hydrazone derivative of acetophenone, which has been synthesized through various methods.
作用機序
MPH has been shown to exhibit various biological activities, including antioxidant, antitumor, and anti-inflammatory activities. The mechanism of action of MPH is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
MPH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. Additionally, MPH has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
MPH has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a starting material for the synthesis of other hydrazone derivatives. Additionally, MPH has been shown to have various biological activities, which make it a useful compound for investigating the mechanisms of action of other compounds.
However, there are also some limitations to the use of MPH in lab experiments. It has been shown to have low solubility in water, which can limit its use in biological assays. Additionally, the mechanism of action of MPH is not fully understood, which can limit its use in investigating specific biological pathways.
将来の方向性
For the use of MPH include investigating its use as a therapeutic agent and further understanding its mechanism of action.
科学的研究の応用
MPH has been widely used in scientific research due to its unique properties. It has been used as a ligand for transition metal complexes, which has been investigated for their biological activities. Additionally, MPH has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been used as a starting material for the synthesis of other hydrazone derivatives, which have been investigated for their biological activities.
特性
IUPAC Name |
2-phenyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-15(12-13-16-8-4-2-5-9-16)19-20-18(21)14-17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,20,21)/b13-12+,19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOFKEUQTJWQNF-RUWPHTKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




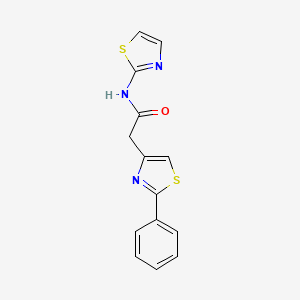



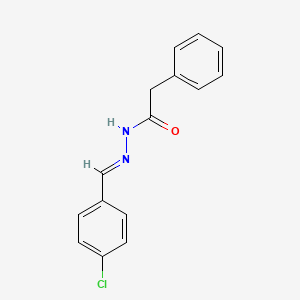
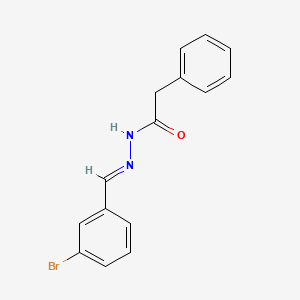
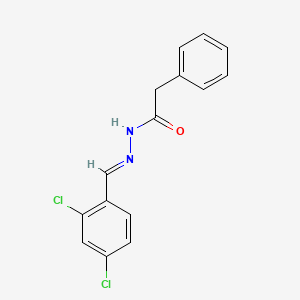
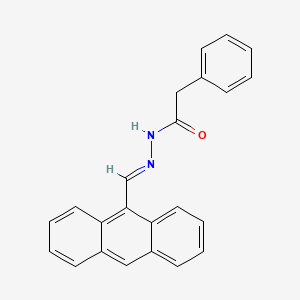

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841342.png)

